Bromoamphetamine-d6

Description

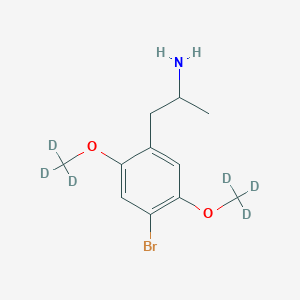

Structure

3D Structure

Properties

IUPAC Name |

1-[4-bromo-2,5-bis(trideuteriomethoxy)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMWUTGUCAKGQL-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1CC(C)N)OC([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747637 | |

| Record name | 1-{4-Bromo-2,5-bis[(~2~H_3_)methyloxy]phenyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021684-64-9 | |

| Record name | 1-{4-Bromo-2,5-bis[(~2~H_3_)methyloxy]phenyl}propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromoamphetamine D6

Strategies for Deuterium (B1214612) Atom Incorporation

The introduction of deuterium into a target molecule can be achieved through two primary strategies: incorporating pre-deuterated building blocks or performing a direct hydrogen-deuterium (H/D) exchange on a non-deuterated substrate or intermediate. researchgate.net

The first approach relies on a "deuterated pool" of commercially available, simple deuterated reagents like deuterium oxide (D₂O), deuterated solvents (e.g., d6-acetone), or deuterated alkylating agents (e.g., CD₃I). nih.govrsc.org These precursors are integrated into a synthetic sequence using established chemical reactions to build the final deuterated molecule. This method offers high levels of deuterium incorporation at specific sites.

The second strategy, H/D exchange, involves the replacement of one or more hydrogen atoms in a molecule with deuterium from a deuterium source, most commonly D₂O. wikipedia.org This exchange can be uncatalyzed for acidic protons (like those on heteroatoms) but often requires a catalyst—such as an acid, base, or transition metal—to replace less acidic C-H bonds. researchgate.netwikipedia.org While versatile, H/D exchange can sometimes suffer from incomplete deuterium incorporation and challenges in controlling regioselectivity. rsc.org Recent advancements have focused on developing highly selective catalytic systems to overcome these limitations. researchgate.net For phenylalkylamines, studies have shown that deuterium substitution can protect against metabolism by enzymes like monoamine oxidase, highlighting the importance of the placement of the deuterium atoms. nih.gov

Advanced Synthetic Routes to Deuterated Phenylalkylamines

Modern organic synthesis provides several advanced routes for preparing deuterated phenylalkylamines with high efficiency and control. These methods often involve transition-metal catalysis or the use of specialized deuterated intermediates.

One documented approach for the synthesis of 4-Bromoamphetamine-d6 involves the use of a protected deuterated intermediate, 2-(1-(4-Bromophenyl)propan-2-yl)isoindoline-1,3-dione-d6. usbio.net This strategy builds the deuterated core of the molecule first and then reveals the primary amine in a subsequent deprotection step, ensuring the deuterium labels are retained in the final product.

Catalytic methods offer powerful tools for the specific deuteration of amines and their precursors. Palladium-catalyzed H/D exchange protocols have been developed for the β-deuteration of N-protected amino amides, which are precursors to amino acids and related amines. osti.gov Similarly, ruthenium catalysts have been shown to be effective for the α,β-deuteration of certain bioactive amines. osti.gov Another innovative method involves the reductive deamination of anilines using deuterated chloroform (B151607) (CDCl₃) as the deuterium source, which provides a pathway to deuterated aromatic compounds. acs.org These advanced catalytic systems represent a shift toward more efficient and site-selective incorporation of deuterium in complex molecules. nih.govrsc.org

Table 1: Selected Synthetic Approaches for Deuterated Phenylalkylamines

| Synthetic Strategy | Description | Key Reagents/Catalysts | Primary Advantage | Reference |

| Protected Intermediate | Synthesis proceeds through a deuterated, amine-protected intermediate, followed by a final deprotection step. | 2-(1-(4-Bromophenyl)propan-2-yl)isoindoline-1,3-dione-d6 | High control over label position and retention. | usbio.net |

| Catalytic H/D Exchange | Direct replacement of C-H bonds with C-D bonds on a late-stage intermediate or final molecule. | Palladium or Ruthenium complexes, D₂O | Step-economical for late-stage deuteration. | osti.gov |

| Reductive Deuteration | Conversion of functional groups (e.g., nitriles) to a deuterated amine using a deuterium source. | Iron electrocatalysis, D₂O | Uses a readily available and safe deuterium source. | researchgate.net |

| De novo Synthesis | Building the molecule from simple, commercially available deuterated starting materials. | CD₃I, d6-acetone, etc. | High and predictable deuterium incorporation. | nih.govrsc.org |

Stereoselective Synthetic Approaches for Chiral Deuterated Amphetamines

Amphetamines possess a chiral center at the α-carbon, meaning they exist as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often necessary to synthesize a single enantiomer, as each may have different biological activity. pkusz.edu.cn The synthesis of enantiomerically pure deuterated compounds, therefore, requires stereoselective methods.

Asymmetric catalysis is a primary strategy for achieving stereoselectivity. pkusz.edu.cn This involves using a chiral catalyst to control the three-dimensional outcome of a reaction, such as the hydrogenation of an imine or the alkylation of an amine precursor. Research in this area focuses on developing catalysts based on transition metals like palladium, nickel, or cobalt that can facilitate reactions with high enantioselectivity. pkusz.edu.cnresearchgate.net

Biocatalysis presents a powerful and highly selective alternative. Enzymes can be used to perform specific chemical transformations with exceptional stereo- and regioselectivity under mild reaction conditions. For instance, α-oxo-amine synthase enzymes have been used for the site- and stereoselective deuteration of α-amino acids and their esters using D₂O as the deuterium source. nih.gov This chemoenzymatic approach, which avoids the need for protecting groups, demonstrates the potential for generating chiral deuterated building blocks that could be used in the synthesis of compounds like Bromoamphetamine-d6. nih.gov

Purification and Characterization of Synthetic Intermediates and Final Products

Following synthesis, rigorous purification and characterization are mandatory to ensure the identity, purity, and isotopic enrichment of this compound.

Purification: Crude synthetic products are typically purified using chromatographic techniques. Column chromatography with silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and reaction byproducts. nih.gov For higher purity, High-Performance Liquid Chromatography (HPLC) on a preparative scale may be employed. nih.gov

Characterization: A combination of analytical methods is used to confirm the structure and purity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound, with a target purity typically greater than 95%. nih.gov For chiral compounds, specialized Chiral HPLC methods are used to determine the enantiomeric excess (ee), which measures the purity of a single enantiomer. nih.gov

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of this compound and verifying the successful incorporation of the six deuterium atoms. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental formula. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for analyzing amphetamine-type substances and their deuterated analogs. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to determine the precise location of the deuterium atoms. Deuterium incorporation is confirmed by the disappearance or reduction in the integration of the corresponding proton signal in the spectrum. nih.gov ²H NMR (Deuterium NMR) can also be used to directly observe the deuterium nuclei.

These analytical techniques collectively provide a comprehensive characterization of the synthetic product, confirming its identity, purity, and the extent and location of deuterium labeling.

Advanced Analytical Techniques for Bromoamphetamine D6

Chromatographic Separation Sciences

Chromatographic techniques are fundamental in the analysis of complex mixtures, enabling the separation of individual components based on their physicochemical properties. For Bromoamphetamine-d6, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play significant roles.

High-Performance Liquid Chromatography (HPLC) for Resolution of Isotopologues and Enantiomers

High-performance liquid chromatography is a powerful technique for the separation of non-volatile and thermally labile compounds. In the context of this compound, HPLC is particularly valuable for the resolution of its isotopologues and, if a chiral stationary phase is used, its enantiomers. The separation of deuterated and non-deuterated compounds, as well as their respective enantiomers, can be a complex analytical challenge.

Recent studies on amphetamine derivatives have demonstrated that baseline separation of isotopologues can be achieved on both achiral and polysaccharide-based chiral columns. wikipedia.orgdtic.mil The separation is influenced by several factors, including the number and position of deuterium (B1214612) atoms, the chemical structure of the stationary phase, and the composition of the mobile phase. For instance, a stronger isotope effect is often observed in acetonitrile-containing mobile phases compared to those with methanol. wikipedia.org The use of chiral columns can facilitate the simultaneous separation of both enantiomers and isotopologues. wikipedia.org

While specific HPLC methods for this compound are not extensively documented in publicly available literature, the principles derived from studies on similar deuterated amphetamines can be applied. A reversed-phase HPLC system would be a common choice. The separation of enantiomers would necessitate a chiral stationary phase, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) for enantiomeric separation |

| Mobile Phase | Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the bromoamphetamine chromophore, or MS detection |

| Temperature | Controlled, often ambient or slightly elevated (e.g., 25-40 °C) |

Gas Chromatography (GC) for Separation and Quantification of Deuterated Analogues

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone of forensic and toxicological analysis for amphetamine-type substances. journal-imab-bg.orgmostwiedzy.pl For the analysis of this compound, GC offers high-resolution separation and, with an appropriate detector, sensitive quantification.

Studies on ring-substituted bromoamphetamine analogs have shown that these compounds, including their free bases and derivatized forms (e.g., trifluoroacetyl or trimethylsilyl (B98337) derivatives), can be effectively separated on capillary columns like DB-1ms and DB-5ms. nih.gov The elution order of the isomers is often consistent, with the 2-positional isomer eluting before the 3- and 4-positional isomers. nih.gov While derivatization is a common practice to improve the chromatographic properties and thermal stability of amphetamines, it may not always be necessary, especially with modern, inert GC systems. industry.gov.au

The following table outlines typical GC conditions that could be adapted for the analysis of this compound, based on established methods for similar compounds. nih.govepo.org

Typical GC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-1ms or DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of 60-80°C, followed by a temperature ramp (e.g., 10-15 °C/min) to 300 °C |

| Detector | Mass Spectrometer (MS) |

Investigation of Hydrogen/Deuterium Isotope Effects in Chromatographic Systems

The substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of a molecule, which can manifest as chromatographic isotope effects. wikipedia.orgmostwiedzy.pl These effects can result in the partial or complete separation of deuterated and non-deuterated isotopologues. epo.org

In reversed-phase liquid chromatography, a "normal" isotope effect, where the deuterated compound is retained longer, is often associated with polar, hydrogen-bonding interactions. wikipedia.org Conversely, an "inverse" isotope effect, where the deuterated compound elutes earlier, is linked to apolar, hydrophobic interactions. wikipedia.org The magnitude of the isotope effect can be influenced by the mobile phase composition; for example, increasing the aqueous component in a reversed-phase system can favor an inverse isotope effect. wikipedia.org

In gas chromatography, inverse isotope effects are commonly observed on nonpolar stationary phases, with the heavier isotopic compounds eluting earlier. mostwiedzy.pl The position of the deuterium atoms also plays a role, with deuteration of aliphatic groups often having a more significant inverse isotope effect than deuteration of aromatic rings. mostwiedzy.pl Understanding these isotope effects is crucial for developing accurate quantitative methods and for interpreting chromatographic data correctly.

Mass Spectrometry Applications

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of compounds. When coupled with chromatographic separation, it provides a highly specific and sensitive analytical platform.

Quantitative Analysis Utilizing Stable Isotope Internal Standards in Complex Matrices

One of the primary applications of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of bromoamphetamine in complex biological matrices such as blood, urine, and hair. jfda-online.com The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry. core.ac.uknih.gov

The principle of this method relies on the addition of a known amount of the deuterated standard (this compound) to the sample prior to extraction and analysis. core.ac.uk Because the SIL-IS is chemically identical to the analyte of interest, it experiences the same extraction losses and ionization suppression or enhancement effects in the mass spectrometer. nationalmaglab.org By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, as any variations during sample preparation and analysis are compensated for.

This approach has been successfully applied to the analysis of numerous amphetamine-type stimulants in forensic and clinical settings. The development of a quantitative method for bromoamphetamine using this compound as an internal standard would involve establishing calibration curves and validating the method for parameters such as linearity, accuracy, precision, and limits of detection and quantification. mostwiedzy.pl

Key Steps in Quantitative Analysis using this compound as an Internal Standard:

| Step | Description |

| Spiking | A known quantity of this compound is added to the unknown sample. |

| Sample Preparation | The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard. nih.gov |

| Chromatographic Separation | The extract is analyzed by GC-MS or LC-MS to separate the analyte and internal standard from other matrix components. |

| Mass Spectrometric Detection | The mass spectrometer is set to monitor specific ions for both bromoamphetamine and this compound. |

| Quantification | A calibration curve is generated by analyzing standards containing known concentrations of bromoamphetamine and a fixed concentration of this compound. The concentration of bromoamphetamine in the unknown sample is determined by comparing the analyte/internal standard peak area ratio to the calibration curve. |

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are mass-analyzed. This provides detailed structural information about the precursor ion.

The fragmentation pathways of bromoamphetamine have been studied using GC-MS. nih.gov The primary fragmentation for amphetamine-type compounds is typically α-cleavage, leading to the formation of a characteristic iminium ion. For bromoamphetamine, this results in a major fragment at m/z 44. nih.gov

For this compound, the fragmentation pathways are expected to be analogous to the non-deuterated compound, but the m/z values of the fragments containing deuterium atoms will be shifted accordingly. By comparing the MS/MS spectra of bromoamphetamine and this compound, the location of the deuterium atoms in the fragment ions can be confirmed.

Predicted MS/MS Fragmentation of this compound:

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Structure/Loss |

| 220/222 ([M+H]+) | 175/177 | Loss of the deuterated amine group (ND2-CD3) |

| 220/222 ([M+H]+) | 141 | Loss of HBr from the aromatic ring |

| 220/222 ([M+H]+) | 50 | Deuterated iminium ion ([CD3-CD=ND2]+) from α-cleavage |

| 220/222 ([M+H]+) | 91 | Tropylium ion (if rearrangement occurs, no deuterium) |

Note: The presence of bromine results in isotopic peaks with a mass difference of 2 Da ([M]+ and [M+2]+), which is reflected in the precursor and bromine-containing fragment ions.

The study of these fragmentation pathways is essential for developing highly selective and specific MS/MS methods, such as multiple reaction monitoring (MRM), for the unequivocal identification and quantification of bromoamphetamine and its deuterated analog in complex samples. mostwiedzy.pl

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of deuterated compounds like this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to within 5 ppm), which allows for the unequivocal determination of its elemental composition. oup.com For this compound, HRMS can confirm the presence of the six deuterium atoms by measuring a mass that is precisely higher than its non-deuterated counterpart. This high mass accuracy is essential for distinguishing the internal standard from the analyte and any potential isobaric interferences in a complex matrix. oup.com

When used in quantitative analysis, deuterated standards are chosen to mimic the behavior of the target analyte during sample preparation and analysis. scioninstruments.com HRMS is instrumental in confirming the identity and purity of the standard before its use. rsc.org

In the context of metabolite identification, HRMS plays a pivotal role. frontiersin.org While internal standards are not expected to be metabolized in typical in vitro or in vivo quantitative studies, research into the metabolic fate of the bromoamphetamine structure itself can utilize deuterated analogs. If this compound were to be metabolized, its biotransformation products would retain the deuterium label, resulting in metabolites with a characteristic mass shift. frontiersin.org HRMS can detect these deuterated metabolites, and the accurate mass data facilitates the proposal of their chemical structures, distinguishing them from endogenous molecules. frontiersin.orgnih.gov

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Note |

|---|---|---|---|

| 4-Bromoamphetamine | C₉H₁₂BrN | 213.0153 | Non-deuterated analyte |

| This compound (ethyl-d5, amino-d1) | C₉H₆D₆BrN | 219.0529 | Deuterated internal standard with a mass shift of +6 Da |

| Hypothetical Hydroxylated Metabolite of this compound | C₉H₅D₆BrNO | 235.0478 | Illustrates mass shift in a potential metabolite |

Isotope Ratio Mass Spectrometry for Tracing Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample with extremely high precision. It is commonly used to determine the geographic, chemical, or biological origin of substances by measuring natural variations in stable isotope ratios (e.g., ¹³C/¹²C, D/H). nih.gov

While the primary application of IRMS is for tracing compounds at natural isotopic abundance, its principles can be applied to artificially enriched compounds like this compound. nih.gov In a research context, if this compound were introduced into a biological or environmental system, IRMS could be used to trace its path and distribution. The instrument would be configured to measure the D/H ratio. iaea.org Samples taken from the system would be combusted or pyrolyzed to convert the hydrogen and deuterium in the organic compounds into H₂ and HD gas. nih.gov The IRMS would then measure the ratio of HD⁺ (mass 3) to H₂⁺ (mass 2), revealing a significantly elevated D/H ratio in fractions containing the deuterated compound or its derivatives. iaea.org This allows for highly sensitive tracing, distinguishing the administered compound from the natural hydrogen background. This technique has been used to track the metabolic fate of other deuterated drugs. frontiersin.org

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Enrichment Assessment

Beyond structural confirmation, NMR is a primary method for assessing the isotopic enrichment and purity of deuterated compounds. rsc.orgresearchgate.net Isotopic enrichment refers to the average percentage of deuterium at each labeled position. chromservis.eu By comparing the integrals of residual proton signals at the deuterated positions with those of non-deuterated positions in a ¹H NMR spectrum, a quantitative measure of isotopic purity can be obtained. researchgate.net For a high-quality this compound standard, the residual proton signals at the six deuterated positions should be minimal. This verification is crucial as it ensures the accuracy of quantitative assays that rely on the standard. rsc.org

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Note |

|---|---|---|---|---|

| Aromatic-H | ~7.1 - 7.4 | m | 4H | Protons on the bromophenyl ring |

| Methine-H (α-carbon) | ~3.1 - 3.3 | m | 1H | Proton on the carbon adjacent to the amino group |

| Methylene-H (β-carbon) | Signal greatly reduced or absent | - | - | Position of deuteration (D₂) |

| Methyl-H | Signal greatly reduced or absent | - | - | Position of deuteration (D₃) |

| Amine-H | Signal greatly reduced or absent | - | - | Position of deuteration (ND₂) |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. thermofisher.comresearchgate.net These two techniques are complementary, as some molecular vibrations are more active (i.e., produce stronger signals) in FTIR and others are more active in Raman. spectroscopyonline.comedinst.com

For this compound, the most significant feature in its vibrational spectra is the presence of carbon-deuterium (C-D) bonds. Due to the heavier mass of deuterium compared to hydrogen, C-D bonds vibrate at lower frequencies (wavenumbers) than their corresponding C-H bonds. aanda.org This isotopic shift is a definitive marker of deuteration.

Aromatic C-D stretching vibrations typically appear in a spectral region distinct from aromatic C-H stretches.

Aliphatic C-D stretching vibrations from the deuterated ethyl group would also be shifted to lower wavenumbers compared to the C-H stretches in the non-deuterated molecule. researchgate.net

This clear shift in key vibrational bands provides a robust method for confirming the identity and deuteration of this compound, complementing the data obtained from mass spectrometry and NMR. aanda.orgresearchgate.net

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H/C-D Stretch | 3100 - 3000 | ~2250 | FTIR/Raman |

| Aliphatic C-H/C-D Stretch | 3000 - 2850 | ~2200 - 2100 | FTIR/Raman |

| C-H/C-D Bending | 1470 - 1350 | ~1000 - 950 | FTIR/Raman |

Metabolic Pathways and Biotransformation Studies of Bromoamphetamine D6 in Vitro and Non Human in Vivo Models

Identification and Structural Characterization of Deuterated Metabolites

The metabolism of the protio-analogue, 2,5-dimethoxy-4-bromoamphetamine (DOB), has been described in studies using rat models, with primary pathways including O-demethylation, oxidative deamination, and hydroxylation. nih.govresearchgate.net In rat hepatocyte cultures and urine analysis, metabolites are formed through single or sequential reactions, such as O-demethylation at one of the methoxy (B1213986) groups, followed by deamination. nih.govresearchgate.netnih.gov

For Bromoamphetamine-d6, the core metabolic reactions are expected to mirror those of DOB. However, the resulting metabolites would retain deuterium (B1214612) atoms at positions not affected by enzymatic action. The primary deuterated metabolites would result from the following reactions:

Mono-O-demethylation: The cleavage of one of the two O-CD3 groups would result in a hydroxyl group, yielding deuterated 2-methoxy-5-hydroxy-4-bromoamphetamine or 2-hydroxy-5-methoxy-4-bromoamphetamine, with the remaining methoxy group still containing deuterium (O-CD3).

Oxidative Deamination: This pathway involves the removal of the amino group. When applied to this compound, it would produce the corresponding deuterated phenylacetone (B166967) derivative, which could be further reduced to an alcohol, all while retaining the two O-CD3 groups. nih.gov

Sequential Metabolism: A combination of pathways, such as O-demethylation followed by deamination, would also occur.

The structural characterization of these metabolites relies on techniques like gas chromatography-mass spectrometry (GC-MS), which can differentiate the deuterated metabolites based on their higher mass-to-charge ratio compared to the metabolites of the protio-compound. nih.govresearchgate.net

Below is a table of expected deuterated metabolites based on the known metabolic pathways of the non-deuterated analogue, DOB.

Table 1: Predicted Deuterated Metabolites of this compound This table is interactive. You can sort and filter the data.

| Parent Compound | Metabolic Pathway | Protio-Metabolite Name | Predicted Deuterated Metabolite | Deuterium Retention |

|---|---|---|---|---|

| This compound | Mono-O-demethylation | 2-methoxy-5-hydroxy-4-bromoamphetamine | 2-(methoxy-d3)-5-hydroxy-4-bromoamphetamine | O-CD3 |

| This compound | Mono-O-demethylation | 2-hydroxy-5-methoxy-4-bromoamphetamine | 2-hydroxy-5-(methoxy-d3)-4-bromoamphetamine | O-CD3 |

| This compound | O,O-bisdemethylation | 2,5-dihydroxy-4-bromoamphetamine | 2,5-dihydroxy-4-bromoamphetamine | None |

| This compound | Oxidative Deamination | 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-one | 1-(4-bromo-2,5-di(methoxy-d3)phenyl)propan-2-one | 2 x O-CD3 |

| This compound | Deamination + Reduction | 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-ol | 1-(4-bromo-2,5-di(methoxy-d3)phenyl)propan-2-ol | 2 x O-CD3 |

Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Monoamine Oxidases)

The biotransformation of amphetamine and its derivatives is heavily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, particularly for oxidative reactions.

Cytochrome P450 Isoforms: Studies on various 2,5-dimethoxyamphetamine (B1679032) derivatives, including DOB, have identified CYP2D6 as the principal isoenzyme responsible for the primary metabolic step of O-demethylation. nih.gov While other isoforms may contribute, the formation of the main hydroxylated metabolites is predominantly catalyzed by CYP2D6. nih.govscirp.org For 4-bromo-methamphetamine (4-BMA), CYP2D6 also catalyzes N-demethylation. scirp.org It is therefore expected that CYP2D6 is the key enzyme initiating the metabolism of this compound.

Monoamine Oxidases (MAO): The oxidative deamination pathway, which converts the amphetamine side chain into a ketone, is typically carried out by MAO enzymes. nih.gov This pathway is a significant route for amphetamine analogues.

The table below summarizes the primary enzyme systems involved in the biotransformation of bromoamphetamine analogues.

Table 2: Enzyme Systems in Bromoamphetamine Biotransformation This table is interactive. You can sort and filter the data.

| Metabolic Reaction | Enzyme Family | Primary Isoenzyme/Type | Substrate |

|---|---|---|---|

| O-demethylation | Cytochrome P450 | CYP2D6 | 2,5-dimethoxy-4-bromoamphetamine (DOB) |

| Oxidative Deamination | Monoamine Oxidase | MAO-A / MAO-B | Amphetamine analogues |

Mechanisms of Conjugation and Excretion of Metabolites

Following Phase I metabolism (oxidation, demethylation), the resulting metabolites, particularly those with newly formed hydroxyl groups, undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.govresearchgate.net

Conjugation: Studies on DOB in rat models have shown that metabolites containing hydroxy groups are partly excreted in conjugated form. nih.govresearchgate.netresearchgate.net These conjugation reactions typically involve glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfation (catalyzed by sulfotransferases, SULTs). The deuterated hydroxylated metabolites of this compound are expected to follow these same conjugation pathways, as the deuteration of the methoxy groups does not directly interfere with the conjugation of a distant hydroxyl group.

Excretion: The primary route of excretion for amphetamine analogues and their metabolites is through the urine. nih.govresearchgate.net Therefore, the deuterated and conjugated metabolites of this compound would be eliminated from the body primarily via renal excretion.

Comparative Biotransformation of Protio- and Deuterated Bromoamphetamine Analogues

The introduction of deuterium into the bromoamphetamine structure creates a distinct analogue with an altered metabolic profile compared to its protio counterpart. The primary differences stem from the kinetic isotope effect.

The deuteration of the methoxy groups in this compound is predicted to selectively slow down the CYP2D6-mediated O-demethylation pathway. This can result in several key differences:

Altered Metabolite Profile: A decrease in the formation of O-demethylated metabolites may be observed, with a corresponding increase in metabolites from alternative pathways like deamination. portico.org

Increased Parent Drug Excretion: A slower metabolism can result in a higher percentage of the unchanged parent drug being excreted. ru.nl

The following table provides a direct comparison of the expected biotransformation characteristics of Bromoamphetamine and its d6-deuterated analogue.

Table 3: Comparative Biotransformation of Protio- vs. Deuterated Bromoamphetamine This table is interactive. You can sort and filter the data.

| Feature | Protio-Bromoamphetamine (DOB) | This compound | Rationale for Difference |

|---|---|---|---|

| Parent Compound | C11H16BrNO2 | C11H10D6BrNO2 | Isotopic substitution on methoxy groups |

| Primary Metabolic Pathway | O-demethylation by CYP2D6 | O-demethylation by CYP2D6 | Same pathway, different rate |

| Metabolic Rate (O-demethylation) | Normal rate | Slower rate | Deuterium Kinetic Isotope Effect (KIE) portico.orgmdma.ch |

| Metabolic Switching | Less pronounced | More likely to occur | Shunting to alternative pathways (e.g., deamination) due to slowed primary pathway portico.org |

| Resulting Metabolite Ratio | Higher proportion of O-demethylated metabolites | Potentially lower proportion of O-demethylated and higher proportion of deaminated metabolites | Consequence of KIE and metabolic switching |

| Conjugation Pathways | Glucuronidation/sulfation of hydroxylated metabolites | Glucuronidation/sulfation of hydroxylated metabolites | No direct impact of deuteration on conjugation enzymes |

Applications of Bromoamphetamine D6 in Specialized Research Domains

Role as a Quantitative Internal Standard in Bioanalytical Assays

In the realm of bioanalytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. jcami.eunih.gov Bromoamphetamine-d6 is ideally suited for this role in the analysis of bromoamphetamine and other related amphetamine compounds.

The primary advantage of using a deuterated internal standard like this compound is its near-identical chemical and physical properties to the non-labeled analyte. medchemexpress.com It co-elutes with the target analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the six deuterium (B1214612) atoms, it can be distinguished from the native analyte by the mass spectrometer. This allows for the correction of variations that may occur during sample preparation, extraction, and analysis, such as analyte loss or fluctuations in instrument response. jcami.eu

The use of deuterated analogs as internal standards has been shown to provide better precision compared to other types of internal standards. jcami.eu For instance, in the quantitative analysis of amphetamines, deuterated standards are preferred because they can compensate for matrix effects and procedural errors more effectively than structurally similar but non-isotopic compounds. jcami.euoup.com The selection of appropriate ions for monitoring in selected ion monitoring (SIM) mode is crucial to avoid cross-contribution, where the signal from the analyte interferes with the signal from the internal standard, and vice-versa. oup.com

Table 1: Key Characteristics of this compound as a Quantitative Internal Standard

| Property | Description | Significance in Bioanalytical Assays |

| Isotopic Labeling | Six hydrogen atoms are replaced with deuterium. | Creates a mass shift that allows for differentiation from the unlabeled analyte by a mass spectrometer. |

| Chemical Equivalence | Behaves almost identically to the unlabeled bromoamphetamine during sample processing and chromatographic separation. | Ensures that any loss or variation affecting the analyte also affects the internal standard, allowing for accurate correction. medchemexpress.com |

| Co-elution | Elutes at nearly the same retention time as the analyte. | Simplifies data analysis and improves the reliability of quantification. |

| Improved Precision | Studies have shown that deuterated analogues provide better precision in quantitative analysis compared to other internal standards. jcami.eu | Leads to more accurate and reliable measurement of analyte concentrations in biological samples. |

Utility as a Metabolic Tracer for Pathway Elucidation in Preclinical Models

Deuterated compounds, including this compound, are powerful tools for elucidating metabolic pathways of drugs and other xenobiotics in preclinical research. aquigenbio.com By administering the deuterated compound to an animal model, researchers can track its metabolic fate within the biological system. aquigenbio.com The deuterium label acts as a stable isotopic tracer, allowing for the differentiation of the parent compound and its metabolites from endogenous molecules. isowater.com

The metabolism of amphetamine-related compounds can be complex, involving various enzymatic reactions such as O-demethylation, deamination, and hydroxylation. nih.govnih.gov When this compound is used, the mass shift from the deuterium atoms is retained in the metabolites, making them easier to identify using mass spectrometry. aquigenbio.com This technique is crucial for:

Identifying novel metabolites: Researchers can confidently identify previously unknown metabolic products.

Understanding metabolic pathways: The presence and structure of labeled metabolites help to map the sequence of biotransformation reactions. nih.govsymeres.com

Investigating interspecies differences: Metabolic pathways can vary significantly between different species, and deuterated tracers help to elucidate these differences, which is vital for extrapolating preclinical data to humans. nih.gov

For example, studies on the metabolism of similar compounds like 2,5-dimethoxy-4-bromo-amphetamine (DOB) have revealed complex pathways involving O-demethylation, oxidative deamination, and hydroxylation, with some metabolites being excreted in conjugated forms. nih.gov The use of a deuterated tracer like this compound would significantly aid in the confirmation and detailed mapping of these metabolic routes in various preclinical models.

Development and Certification as an Analytical Reference Material

The accuracy and reliability of analytical measurements are fundamentally dependent on the quality of the reference materials used for calibration and validation. numberanalytics.com this compound is developed and certified as an analytical reference material to ensure the quality and comparability of toxicological and forensic analyses. lgcstandards.comcerilliant.comsigmaaldrich.com

Certified Reference Materials (CRMs) are produced under stringent quality management systems, often accredited to international standards such as ISO 17034 and ISO/IEC 17025. lgcstandards.comiaea.org The certification process for a compound like this compound involves:

High-purity synthesis: The compound is synthesized to a high degree of chemical and isotopic purity. oealabs.com

Comprehensive characterization: Extensive analytical testing is performed to confirm the identity and purity of the material. This includes techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

Accurate concentration determination: For solutions, the concentration is determined by precise gravimetric methods and verified by analytical techniques. lgcstandards.com

Uncertainty assessment: The uncertainty associated with the certified value is calculated, taking into account all potential sources of error. oealabs.com

Traceability: The certified values are traceable to national or international standards, such as those from the National Institute of Standards and Technology (NIST) or the International System of Units (SI). lgcstandards.comuknml.com

The availability of a certified this compound reference material allows laboratories to perform accurate calibrations, validate their analytical methods, and ensure that their results are reliable and comparable to those from other laboratories. numberanalytics.comcerilliant.comcerilliant.com

Table 2: Certification Parameters for an Analytical Reference Material

| Parameter | Method of Determination | Importance |

| Identity | NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |

| Purity | Chromatography (e.g., GC, HPLC), Mass Spectrometry | Ensures the material is free from significant impurities that could affect analytical results. |

| Concentration (for solutions) | Gravimetric preparation, verified by analytical methods (e.g., chromatography). lgcstandards.com | Provides a known and accurate value for instrument calibration. |

| Isotopic Enrichment | Mass Spectrometry | Confirms the level and location of deuterium labeling. |

| Uncertainty | Statistical evaluation of all error sources. oealabs.com | Provides a quantitative measure of the confidence in the certified value. |

| Stability | Long-term and short-term stability studies. | Ensures the integrity of the reference material over its shelf life. |

Application in Proteomic and Metabolomic Studies Involving Isotopic Labeling

Stable isotope labeling is a cornerstone of modern proteomics and metabolomics research, enabling the quantitative analysis of proteins and metabolites in complex biological systems. medchemexpress.comresearchgate.net While this compound itself is not directly used for general proteomic or metabolomic profiling, the principles of its use are central to these fields. Isotopic labeling with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is widely employed. symeres.comresearchgate.net

In metabolomics , stable isotope labeling helps to overcome major challenges such as metabolite identification and flux analysis. nih.gov Introducing a labeled compound into a biological system allows researchers to trace its incorporation into various metabolic pathways. This provides a dynamic view of metabolic networks that is not achievable with unlabeled approaches. nih.gov For instance, deuterated compounds can sometimes exhibit different chromatographic properties from their unlabeled counterparts, which can be an important consideration in data analysis. nih.gov

In proteomics , stable isotope labeling techniques are used for the relative and absolute quantification of proteins. researchgate.net These methods involve introducing a "heavy" isotope-labeled version of a peptide or protein as an internal standard. By comparing the mass spectrometry signal intensities of the labeled and unlabeled peptides, researchers can determine changes in protein expression levels between different samples. researchgate.net

The application of a specific deuterated compound like this compound in these fields would be highly targeted. For example, it could be used to study the interactions of bromoamphetamine with specific proteins (proteomics) or to trace its downstream metabolic effects on the broader metabolome (metabolomics). nih.govfrontiersin.orgplos.org Such studies could reveal the molecular mechanisms of action and off-target effects of the compound.

Future Research Directions and Methodological Advancements

Exploration of Novel Deuteration Strategies and Positions for Enhanced Research Utility

The placement and number of deuterium (B1214612) atoms in a molecule can significantly influence its properties and, therefore, its utility in research. While Bromoamphetamine-d6 is established as an internal standard, future work will likely explore more strategic deuteration to create "heavy drugs" with altered metabolic fates or to probe specific chemical mechanisms. researchgate.net

Novel Synthesis and Labeling: Recent advancements have focused on developing more efficient and regioselective methods for introducing deuterium into organic molecules. acs.org Techniques like late-stage hydrogen isotope exchange (HIE) are particularly valuable as they allow for the insertion of deuterium into complex molecules without requiring a complete re-synthesis. acs.orguni-rostock.de For amphetamine derivatives, strategies involving chemo- and regioselective deuteration are being explored. For instance, methods for creating fully α-deuterated unsymmetrical diarylmethanes using D₂O have been developed, offering pathways to novel deuterated building blocks for pharmaceutical research. acs.org Electrochemical deuteration using D₂O is another emerging, room-temperature strategy for synthesizing deuterated molecules. researchgate.net

Enhanced Research Applications: Beyond their use as simple mass-shifted standards, strategically deuterated compounds can serve as probes for studying reaction mechanisms and kinetic isotope effects (KIEs). uni-rostock.descielo.org.mx The position of deuterium can be chosen to slow down specific metabolic pathways, a technique known as "metabolic shunting". nih.govnih.gov This can lead to a more favorable pharmacokinetic profile, increased drug exposure, and potentially reduced formation of toxic metabolites. nih.govnih.govresearchgate.netinformaticsjournals.co.in For example, deuteration at metabolic "soft spots" can significantly improve a drug's metabolic stability. nih.gov Future research could design analogs of bromoamphetamine with deuterium placed at sites of enzymatic action to investigate its metabolic pathways in detail. ru.nl Furthermore, the development of microbial deuteration methods using various yeast strains presents an economical and enantioselective approach to producing specifically labeled chiral building blocks for medicinal and analytical applications. rsc.org

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of deuterated compounds like this compound, future research will increasingly integrate multi-omics approaches. These high-throughput techniques, including metabolomics, proteomics, and transcriptomics, allow for a systems-level view of cellular and organismal responses. unimi.itfrontiersin.org

Systems Biology Perspective: Multi-omics can help move beyond the "one-target, one-drug" paradigm to a more holistic "multi-targets, multi-components" understanding of how a substance interacts with a biological system. frontiersin.org By analyzing global changes in metabolites, proteins, and gene expression following exposure to a deuterated compound, researchers can uncover novel mechanisms of action and off-target effects. unimi.it For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool within proteomics that provides insights into protein structure, dynamics, and interactions with small molecules like drugs. acs.orgox.ac.uk This technique can reveal how a deuterated compound might alter the conformational dynamics of its protein targets. ox.ac.uk

Application to Deuterated Amphetamines: Applying these techniques to bromoamphetamine and its deuterated isotopologues could elucidate subtle differences in their biological activity. A metabolomics study, for example, could identify unique metabolic fingerprints associated with the deuterated form, potentially revealing previously unknown metabolic pathways or downstream effects. acs.org Coupling these experimental data with bioinformatics and network analysis can help construct comprehensive models of the drug-disease interaction, facilitating the discovery of new therapeutic applications or potential biomarkers. frontiersin.org

Development of Advanced Computational Models for Predicting Isotope Effects and Molecular Interactions

Computational modeling is becoming an indispensable tool in chemistry and pharmacology. Future advancements in this area will provide more accurate predictions of how deuteration affects the behavior of molecules like this compound.

Predicting Isotope Effects: The kinetic isotope effect (KIE) is a cornerstone of the utility of deuterated compounds. Advanced computational methods, such as density functional theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) protocols, are being developed to predict KIEs with greater accuracy. rsc.orgrsc.org These models can provide detailed information on transition state structures, helping to confirm or refute proposed reaction mechanisms. rsc.org For instance, computational protocols have been developed to predict vapor pressure isotope effects (VPIEs), which are crucial for authentication and forensic applications. nih.govacs.org Future models will likely incorporate more complex environmental factors, such as solvent effects and protein active site interactions, to provide even more realistic predictions. rsc.org

Modeling Molecular Interactions: Computational models can also predict how deuteration might alter a molecule's interaction with its biological targets. pnas.org All-electron relativistic electronic structure calculations, though computationally intensive, can predict mass-independent isotope effects driven by differences in nuclear volume (the field shift effect). pnas.org These methods can be used to model the binding of deuterated ligands to receptors and enzymes, helping to rationalize observed differences in pharmacological activity. As computational power increases, these sophisticated models will become applicable to larger and more complex biological systems. pnas.org

Standardization and Interlaboratory Harmonization of Analytical Protocols for Deuterated Amphetamine Derivatives

The reliability of scientific data hinges on the use of standardized and validated analytical methods. For deuterated internal standards like this compound, ensuring consistency across different laboratories is paramount for applications in forensic toxicology, clinical chemistry, and pharmaceutical research. unodc.org

Challenges in Quantitative Analysis: The use of deuterated analogs as internal standards in GC-MS or LC-MS analysis requires careful selection of ion pairs to avoid "cross-contribution," where the signal from the analyte interferes with the signal from the standard, and vice-versa. oup.com The choice of derivatization method can significantly impact the suitability of a particular deuterated standard. oup.comnih.gov For example, different derivatizing agents like HFBA, PFPA, or TFAA can yield different fragmentation patterns and sensitivities for amphetamine-related drugs. nih.gov

Pathways to Harmonization: Future efforts will focus on establishing consensus guidelines and best practices for the use of deuterated amphetamine derivatives. This includes recommendations for the selection of appropriate deuterated standards, derivatization techniques, and quantitation ions. oup.comcore.ac.uk Interlaboratory comparison studies and proficiency testing schemes are essential for validating analytical protocols and ensuring that different labs can produce comparable results. nih.gov The development of certified reference materials for deuterated amphetamines will also play a crucial role in achieving harmonization. Furthermore, as "heavy drugs" may emerge in illicit markets, it is vital that routine drug-screening procedures are capable of detecting them, which may require updating databases and being vigilant for unusual internal standard responses. researchgate.net

Q & A

What analytical techniques are recommended for detecting Bromoamphetamine-d6 in biological samples, and how do deuterium labels influence sensitivity?

Level : Basic

Methodological Answer :

this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity for deuterated analogs. The deuterium substitution reduces metabolic degradation, enhancing isotopic differentiation in complex matrices. For optimal sensitivity:

- Use electrospray ionization (ESI) in positive ion mode.

- Employ a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate metabolites.

- Validate the method using deuterium-specific fragmentation patterns (e.g., m/z shifts of +6) .

Key Consideration : Ensure calibration curves account for isotopic purity (>98%) to avoid cross-contamination with non-deuterated analogs .

How should experimental designs address deuterium isotope effects in pharmacokinetic studies of this compound?

Level : Advanced

Methodological Answer :

Deuterium isotope effects (DIEs) can alter metabolic rates and binding affinities. To mitigate this:

- Incorporate isotopic control groups : Compare this compound with its non-deuterated counterpart under identical conditions.

- Use crossover study designs to minimize inter-subject variability in in vivo models.

- Quantify DIEs via time-course plasma analysis and compartmental modeling (e.g., non-linear mixed-effects models).

Data Interpretation : Normalize results using isotopic enrichment ratios and apply kinetic isotope effect (KIE) corrections .

What protocols ensure the stability of this compound in long-term storage for longitudinal studies?

Level : Basic

Methodological Answer :

Stability is critical for reproducibility:

- Store solutions in amber glass vials at –20°C to prevent photodegradation and thermal decomposition.

- Prepare stock solutions in methanol (HPLC-grade) to minimize hydrolysis.

- Conduct forced degradation studies under acidic/alkaline conditions to identify degradation products via high-resolution MS .

Validation : Perform quarterly stability tests using validated LC-MS/MS protocols and report degradation thresholds (e.g., <5% over 12 months).

How can researchers resolve contradictions in reported metabolic pathways of this compound across studies?

Level : Advanced

Methodological Answer :

Contradictions often arise from methodological variability. To address this:

- Perform comparative metabolite profiling using human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2D6).

- Apply isotopic tracing to distinguish primary metabolites from artifacts.

- Use systematic review frameworks (e.g., PRISMA) to evaluate study quality, focusing on sample preparation and detection limits .

Case Example : Discrepancies in N-demethylation rates may stem from differences in incubation temperatures or cofactor concentrations .

What ethical and regulatory standards apply to preclinical studies involving this compound?

Level : Basic

Methodological Answer :

- Follow OECD Guidelines 420/423 for acute toxicity testing.

- Ensure Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies, emphasizing humane endpoints and sample size justification.

- Document deuterium-specific safety data (e.g., MSDS for deuterated solvents) and adhere to chemical hygiene plans .

How can chromatographic parameters be optimized to separate this compound from endogenous interferents in urine?

Level : Advanced

Methodological Answer :

- Optimize mobile phase pH (2.5–3.5) to protonate amine groups and reduce matrix ion suppression.

- Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

- Apply post-column infusion to identify ion suppression zones and adjust gradient programs accordingly .

Validation : Spike urine samples with isotopically labeled internal standards (e.g., this compound itself) to quantify recovery rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.